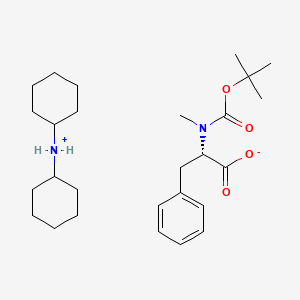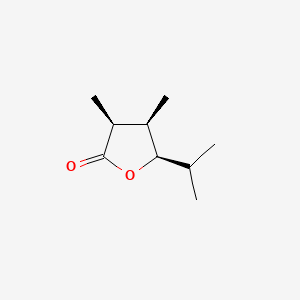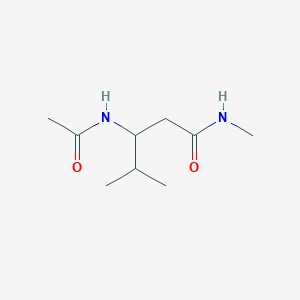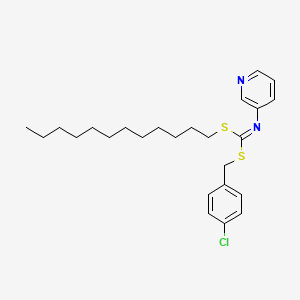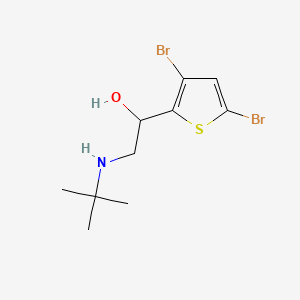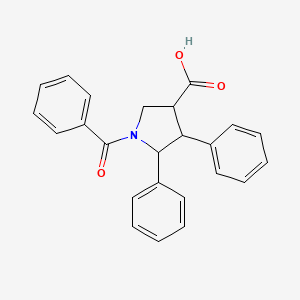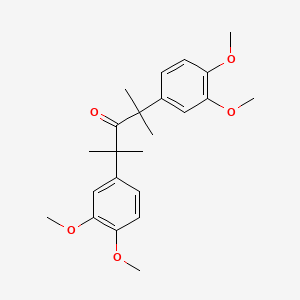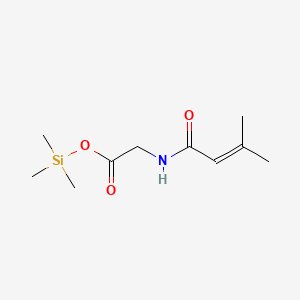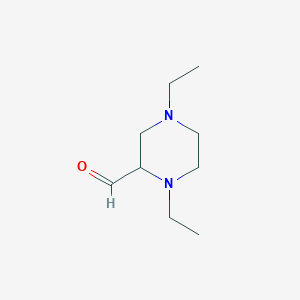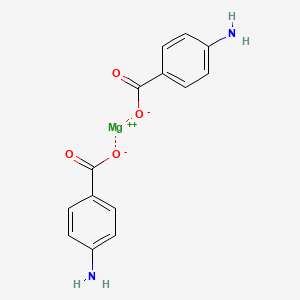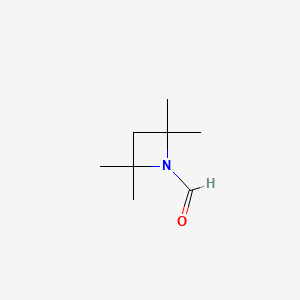
2,2,4,4-Tetramethylazetidine-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.211 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with four methyl groups and an aldehyde functional group. This compound is used primarily in research and experimental applications .
Méthodes De Préparation
The synthesis of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) typically involves the reaction of azetidine with formaldehyde and a methylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH). The reaction is carried out at low temperatures to ensure the stability of the azetidine ring .
Analyse Des Réactions Chimiques
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted azetidines .
Applications De Recherche Scientifique
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The azetidine ring’s unique structure allows it to fit into specific binding sites, influencing biological pathways .
Comparaison Avec Des Composés Similaires
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) can be compared with other azetidine derivatives such as:
2,2,4,4-Tetramethylazetidine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
N-Methylazetidine: Features a methyl group on the nitrogen atom, altering its chemical properties and biological activity.
The uniqueness of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) lies in its combination of the azetidine ring with an aldehyde group and four methyl groups, providing a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylazetidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(7)6-10/h6H,5H2,1-4H3 |
Clé InChI |
MLBIWOWUEMPWST-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(N1C=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
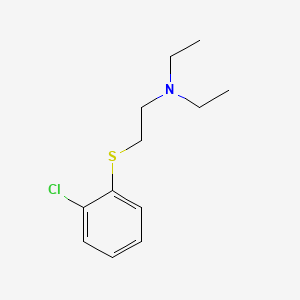
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
